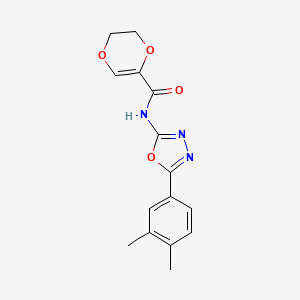

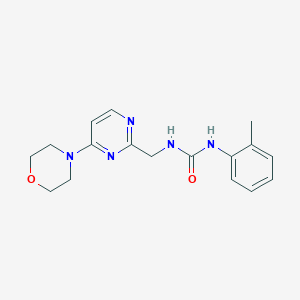

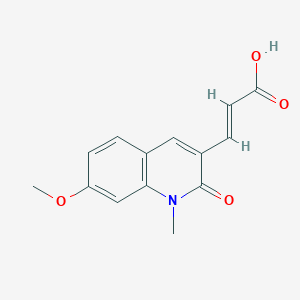

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a similar compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, has been described in the literature . This synthetic pathway includes a two-step reaction with isolation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” as an intermediate . The first step involves the preparation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” by direct reaction of “4-nitrobenzoyl chloride” and "4-aminobenzoyl amide" .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, have been described . The synthetic pathway includes a two-step reaction with isolation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” as an intermediate .

Physical And Chemical Properties Analysis

There is limited information available about the physical and chemical properties of “N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide”. For similar compounds, properties such as density, boiling point, vapour pressure, enthalpy of vaporization, and others have been reported .

Applications De Recherche Scientifique

Kinase Inhibitors

Compounds similar to N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide have been explored for their potential as selective kinase inhibitors, which play a crucial role in the treatment of various cancers. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds exhibited excellent in vivo efficacy and favorable pharmacokinetic profiles, making them candidates for clinical trials (Schroeder et al., 2009).

Antibacterial Agents

The synthesis and evaluation of marine-sourced compounds have also been highlighted, emphasizing the significance of natural selection in producing effective antibacterial agents. A study focused on the efficient synthesis of 4‐Amino‐N‐(2,6‐dioxo‐1,2,3,6‐tetrahydro‐4‐pyrimidinyl) benzamide, showcasing its importance as a template for new drug development (Joshi & Dodge, 2021).

Synthesis of Novel Pharmaceutical Compounds

Research into N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides revealed a novel class of selective Lck inhibitors, demonstrating the importance of structural design in enhancing drug specificity and efficacy (Deak et al., 2008). Additionally, the exploration of 2-Amino-4-isopropyl-6-methoxypyrimidine-5-carboxamide compounds for their IR and NMR spectral studies provided valuable insights into the effects of substituents on spectral frequencies, contributing to the design of drugs with specific properties (Arulkumaran et al., 2014).

Orientations Futures

The synthesis of similar compounds like “4-amino-N-(4-carbamoylphenyl)benzamide” has been optimized for industrial applications . These compounds are important intermediates in the production of other compounds such as azo dyes and dithiocarbamate . Therefore, future research could focus on optimizing the synthesis of “N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide” and exploring its potential applications.

Propriétés

IUPAC Name |

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-20-11-6-10(15-7-16-11)13(19)17-9-4-2-8(3-5-9)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEJRZNGXCVDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2821682.png)

![1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2821683.png)

![(1-Methyltriazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2821693.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2821695.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821700.png)